molecular formula C12H14BrF3O2Zn B14878045 (2-n-Pentyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide

(2-n-Pentyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide

Cat. No.: B14878045
M. Wt: 392.5 g/mol
InChI Key: CRBHHMKPTCNPNW-UHFFFAOYSA-M
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Description

(2-n-pentyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-n-pentyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

    Preparation of the Aryl Bromide: The starting material, 2-n-pentyloxy-4-(trifluoromethoxy)benzene, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of the Organozinc Compound: The aryl bromide is then reacted with zinc powder in THF under an inert atmosphere (e.g., nitrogen or argon) to form the desired organozinc compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-n-pentyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

    Electrophiles: Common electrophiles include alkyl halides, acyl chlorides, and aldehydes.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds, ketones, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2-n-pentyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

While specific applications in biology and medicine are less common, the compound’s ability to form carbon-carbon bonds makes it useful in the synthesis of biologically active molecules and potential drug candidates.

Industry

In the industrial sector, this compound is used in the production of fine chemicals, polymers, and materials science. Its reactivity and versatility make it a valuable tool in various manufacturing processes.

Mechanism of Action

The mechanism by which (2-n-pentyloxy-4-(trifluoromethoxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: A simpler organozinc compound used in similar types of reactions.

    (4-Methoxyphenyl)zinc Bromide: Another organozinc compound with a methoxy substituent instead of a pentyloxy group.

    (4-Trifluoromethylphenyl)zinc Bromide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

(2-n-pentyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is unique due to the presence of both pentyloxy and trifluoromethoxy groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can provide steric and electronic effects that differentiate it from other organozinc compounds.

Properties

Molecular Formula

C12H14BrF3O2Zn

Molecular Weight

392.5 g/mol

IUPAC Name

bromozinc(1+);1-pentoxy-3-(trifluoromethoxy)benzene-6-ide

InChI

InChI=1S/C12H14F3O2.BrH.Zn/c1-2-3-4-8-16-10-6-5-7-11(9-10)17-12(13,14)15;;/h5,7,9H,2-4,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

CRBHHMKPTCNPNW-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br

Origin of Product

United States

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